(3,6-Difluoropyridin-2-yl)methanol
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Overview
Description
(3,6-Difluoropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5F2NO It is a derivative of pyridine, where two fluorine atoms are substituted at the 3rd and 6th positions, and a hydroxymethyl group is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Difluoropyridin-2-yl)methanol typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method is the reaction of 2,3,6-trifluoropyridine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds regioselectively to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,6-Difluoropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atoms can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products Formed:
Oxidation: (3,6-Difluoropyridin-2-yl)carboxylic acid.
Reduction: this compound.
Substitution: (3-Amino-6-fluoropyridin-2-yl)methanol.
Scientific Research Applications
(3,6-Difluoropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3,6-Difluoropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- (3,5-Difluoropyridin-2-yl)methanol
- (4,6-Difluoropyridin-3-yl)methanol
- (2,6-Difluoropyridin-3-yl)methanol
Comparison:
(3,5-Difluoropyridin-2-yl)methanol: Similar structure but with fluorine atoms at the 3rd and 5th positions.
(4,6-Difluoropyridin-3-yl)methanol: Fluorine atoms at the 4th and 6th positions, which can lead to different electronic and steric effects.
(2,6-Difluoropyridin-3-yl)methanol: Fluorine atoms at the 2nd and 6th positions, which can influence the compound’s reactivity and interaction with biological targets.
(3,6-Difluoropyridin-2-yl)methanol stands out due to its unique substitution pattern, which can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,6-difluoropyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBXRWKRLGBSIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303947 |
Source
|
Record name | 3,6-Difluoro-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227598-08-4 |
Source
|
Record name | 3,6-Difluoro-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227598-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Difluoro-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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